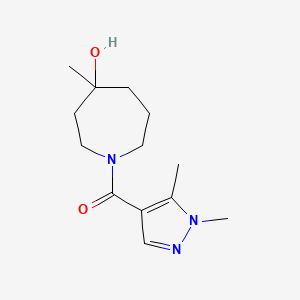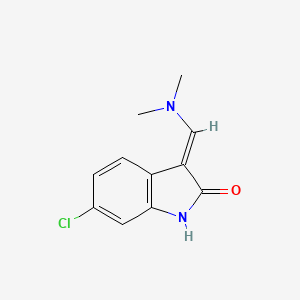
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This molecule has been extensively studied in scientific research due to its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
The metabotropic glutamate receptor subtype 1 (mGluR1) is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid acts as a selective antagonist of mGluR1, which blocks the binding of glutamate to the receptor and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate glutamate transmission, reduce oxidative stress, and inhibit neuronal apoptosis. Additionally, this compound has been shown to improve motor function and reduce pain in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows for more targeted modulation of glutamate transmission. Additionally, this compound has been well-characterized in numerous studies, which makes it a reliable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One potential avenue is the development of more potent and selective mGluR1 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound on glutamate transmission and to identify potential therapeutic targets. Finally, more studies are needed to explore the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists, such as this compound, can modulate glutamate transmission, which is involved in the pathogenesis of these disorders.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-6-10(14)2-3-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRTHIFAAQAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
